2-(4-benzyl-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-chlorophenyl)acetamide
Description
Properties
CAS No. |
1242984-17-3 |
|---|---|
Molecular Formula |
C24H18ClN5O3 |
Molecular Weight |
459.89 |
IUPAC Name |
2-(4-benzyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl)-N-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C24H18ClN5O3/c25-17-10-12-18(13-11-17)26-21(31)15-29-24(33)30-20-9-5-4-8-19(20)22(32)28(23(30)27-29)14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,26,31) |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=C(C=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-benzyl-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-chlorophenyl)acetamide typically involves a multi-step process. Key steps may include the formation of the triazole and quinazolinone moieties, followed by their fusion and subsequent modifications:
Synthesis of the triazole core: : Starting from appropriate amine and azide precursors through a cyclization reaction.
Formation of quinazolinone ring: : Using anthranilic acid derivatives, often involving condensation reactions.
Final assembly: : The benzyl and chlorophenyl groups are introduced through acylation and alkylation reactions under controlled conditions to yield the final compound.
Industrial Production Methods: Scaling up the synthesis of This compound for industrial purposes involves optimizing reaction conditions for higher yields and purity. This may include the use of catalysts, solvent optimization, and process intensification techniques like microwave-assisted synthesis or flow chemistry.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : The quinazolinone and triazole rings can undergo oxidation and reduction under specific conditions, modifying the electronic properties of the compound.
Substitution: : Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Condensation and Cyclization: : Key steps in the synthesis involve condensation and cyclization reactions to form the fused ring structures.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate or hydrogen peroxide.
Reducing agents: : Like sodium borohydride or lithium aluminium hydride.
Catalysts: : Transition metal catalysts like palladium or copper might be used in coupling reactions.
Solvents: : Dimethyl sulfoxide (DMSO), acetonitrile, and dichloromethane are common solvents.
Major Products
Depending on the reaction conditions, derivatives and intermediates with different substitution patterns on the triazole and quinazolinone rings can be produced.
Scientific Research Applications
Chemistry: : The unique structure of 2-(4-benzyl-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-chlorophenyl)acetamide makes it a valuable molecule for studying the electronic and steric effects of substituted triazoloquinazolinones.
Biology: : Due to its potential biological activity, it is investigated in various bioassays for antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: : Its potential therapeutic applications are being explored, particularly in developing new drugs targeting specific biochemical pathways.
Industry: : As a chemical intermediate, it may be used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The exact mechanism of action for 2-(4-benzyl-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-chlorophenyl)acetamide depends on its target application. In a medicinal context, its mechanism may involve:
Molecular Targets: : Interacting with specific enzymes, receptors, or DNA.
Pathways Involved: : Modulating signaling pathways, inducing apoptosis in cancer cells, or inhibiting microbial growth.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of triazoloquinazolinones, which are frequently modified at the triazole and quinazolinone positions to optimize biological activity. Key analogues include:
Key Observations :
- Substituent Impact on Activity: The 4-chlorophenylacetamide group in the target compound may confer selectivity for chlorophenol-sensitive targets, as seen in kinase inhibitors where halogenated aryl groups enhance binding via hydrophobic interactions . In contrast, the 2,4-dichlorophenoxy substituent in ’s compound exhibits antifungal activity, likely due to increased membrane disruption .
- Solubility Trends: The target compound’s predicted LogP (~3.2) suggests moderate lipophilicity, balancing cellular uptake and aqueous solubility. Analogues with nitro or fluorophenyl groups (LogP 2.5–2.8) show improved solubility but reduced membrane penetration compared to dichlorophenoxy derivatives (LogP ~4.1).
Biological Activity
The compound 2-(4-benzyl-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-chlorophenyl)acetamide is a member of the quinazoline and triazole family of compounds. These structures are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article examines the biological activity of this specific compound based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C26H23N5O5
- Molecular Weight : 485.5 g/mol
- CAS Number : 1296346-62-7
Structural Features
The compound features a benzyl group and a chlorophenyl moiety attached to a quinazoline-derived triazole structure. This unique arrangement contributes to its biological activity by enhancing interactions with biological targets.
Anticancer Activity
Research indicates that derivatives of triazoloquinazolines exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : The compound demonstrated IC50 values ranging from 2.44 to 9.43 μM against HepG2 (human liver cancer) and HCT-116 (colon cancer) cell lines . The most active derivative showed an IC50 of 2.44 μM against HCT-116, indicating strong potential as an anticancer agent.
The biological activity is attributed to several mechanisms:
- DNA Intercalation : The compound's structure allows it to intercalate into DNA, which disrupts replication and transcription processes.
- Topoisomerase II Inhibition : It has been shown to inhibit topoisomerase II, an enzyme crucial for DNA unwinding during replication, further contributing to its anticancer properties .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Bacterial Activity : It has been tested against various bacterial strains including Escherichia coli and Staphylococcus aureus, showing moderate antibacterial effects . The minimum inhibitory concentrations (MICs) were determined using standard methods.
| Bacteria | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| Pseudomonas aeruginosa | 64 |
Case Studies and Research Findings
Several studies have explored the pharmacological potential of triazoloquinazolines:
- Study on Cytotoxic Effects : A recent study highlighted the cytotoxic activities of various derivatives, including the target compound. It was found that structural modifications significantly influenced the potency against cancer cell lines .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial efficacy of related quinazoline derivatives, demonstrating that certain substitutions enhance activity against both gram-positive and gram-negative bacteria .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?
The compound is synthesized via multi-step heterocyclic reactions. A key step involves refluxing intermediates in polar aprotic solvents like DMSO (18 hours, 65% yield), followed by crystallization in water-ethanol mixtures to isolate the product . To improve yields:
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- X-ray diffraction (XRD): Resolves the triazoloquinazoline core and substituent orientations (e.g., benzyl and 4-chlorophenyl groups) with precision .
- FT-IR and NMR: Confirm functional groups (e.g., carbonyl peaks at ~1700 cm⁻¹ in IR) and proton environments (e.g., aromatic signals in 1H NMR) .
- Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 505.1) .
Q. How is preliminary biological activity screening conducted for this compound?
- In vitro assays: Test for anticonvulsant activity via maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models .
- Enzyme inhibition studies: Evaluate binding to GABA receptors or kinases using fluorometric assays .
- Cytotoxicity profiling: Use MTT assays on human cell lines (e.g., HEK-293) to establish safety thresholds .
Advanced Research Questions
Q. How can computational methods like DFT or molecular docking resolve contradictions in biological activity data?
- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability under physiological conditions .
- Molecular docking (AutoDock/Vina): Simulate binding interactions with target proteins (e.g., GABA-A receptors) to explain discrepancies between in vitro and in vivo results .
- MD simulations: Assess dynamic interactions over time to validate static docking poses .
Q. What experimental design strategies address conflicting spectral data or low reproducibility?
- Design of Experiments (DoE): Use factorial designs to isolate variables (e.g., solvent polarity, temperature) affecting NMR peak splitting or impurity formation .
- Statistical validation: Apply ANOVA to compare batch-to-batch variations in XRD patterns or biological activity .
- Cross-lab validation: Collaborate with independent labs to verify spectral assignments (e.g., NOESY for stereochemistry) .
Q. How can reaction mechanisms for triazoloquinazoline ring formation be elucidated?
- Isotopic labeling: Track nitrogen migration during cyclization using 15N-labeled precursors .
- Kinetic studies: Monitor intermediate formation via stopped-flow UV-Vis spectroscopy to identify rate-determining steps .
- Theoretical modeling: Map potential energy surfaces (PES) for ring closure steps using Gaussian or ORCA software .
Methodological Tables
Table 1. Key Spectral Data for Structural Confirmation
| Technique | Observations | Reference |
|---|---|---|
| XRD | Triazoloquinazoline dihedral angle: 12.7° | |
| 1H NMR (DMSO-d6) | δ 8.2 (s, 1H, triazole-H) | |
| HRMS | [M+H]+: 505.1 (calc. 505.08) |
Table 2. DOE Parameters for Yield Optimization
| Factor | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 80–120°C | 110°C |
| Solvent | DMSO, DMF, THF | DMSO |
| Reaction Time | 12–24 hours | 18 hours |
| Catalyst | None vs. p-TsOH | None |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
